An In-Depth Technical Guide to (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is a chiral bifunctional organic molecule of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its structure incorporates a pyrrolidine ring, a common motif in many natural products and pharmaceuticals, and a tert-butyloxycarbonyl (Boc) protected amine. This combination makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectral analysis, a representative synthetic protocol, and a discussion of its key applications.
Chemical and Physical Properties
(S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is typically isolated as an oil.[1] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [2] |
| Molecular Weight | 214.30 g/mol | [2] |
| Appearance | Colorless to yellow oil | [1] |
| CAS Number | 1263378-93-3 | [2] |
Spectral Data and Interpretation
The structural elucidation of (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is confirmed through various spectroscopic techniques. The following sections provide an analysis of its expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (Proton NMR): The proton NMR spectrum provides information on the hydrogen environments within the molecule. Based on a closely related structure, the following peaks are expected (500 MHz, CDCl₃):
-
δ 3.87 – 3.78 (m, 1H): Corresponds to the proton on the chiral carbon of the pyrrolidine ring.
-
δ 3.73 – 3.63 (m, 2H): Attributed to the methylene group adjacent to the carbamate nitrogen.
-
δ 3.40 – 3.26 (m, 2H): Represents the methylene group of the pyrrolidine ring adjacent to the ring nitrogen.
-
δ 1.99 – 1.73 (m, 4H): These signals arise from the remaining two methylene groups within the pyrrolidine ring.
-
δ 1.46 (s, 9H): A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group of the Boc protecting group.[1]
¹³C-NMR (Carbon NMR): The carbon NMR spectrum reveals the different carbon environments. Expected chemical shifts are as follows (126 MHz, CDCl₃):
-
δ 155.0: The carbonyl carbon of the carbamate group.
-
δ 79.3: The quaternary carbon of the tert-butyl group.
-
δ 62.8, 56.9, 46.4: Carbons of the pyrrolidine ring and the ethyl chain.
-
δ 31.0, 30.6, 29.3, 23.6: The remaining carbons of the pyrrolidine ring and ethyl chain.
-
δ 28.7: The three equivalent methyl carbons of the tert-butyl group.[1]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Key vibrational frequencies include:
-
νmax 3428 cm⁻¹: N-H stretching vibration of the carbamate.
-
νmax 2971, 2872 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
νmax 1692 cm⁻¹: C=O stretching vibration of the carbamate carbonyl group.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate, the expected molecular ion peak [M]+ would be at m/z = 214.30. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.
Synthesis
The synthesis of (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate typically involves the Boc-protection of the primary amine of (S)-2-(pyrrolidin-2-yl)ethan-1-amine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions.[3]
Representative Synthetic Protocol: N-Boc Protection
A general and efficient method for the N-Boc protection of amines utilizes di-tert-butyl dicarbonate ((Boc)₂O).[4]
Materials:
-
(S)-2-(pyrrolidin-2-yl)ethan-1-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM) or similar aprotic solvent
-
Triethylamine (TEA) or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve (S)-2-(pyrrolidin-2-yl)ethan-1-amine (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate.
Applications in Research and Development
(S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate serves as a crucial intermediate in the synthesis of various compounds of pharmaceutical interest.
Drug Discovery and Medicinal Chemistry
The pyrrolidine moiety is a key structural feature in many biologically active compounds. The Boc-protected amine allows for selective functionalization at other positions of the molecule. This building block is particularly valuable in the synthesis of ligands for various receptors and enzymes in the central nervous system.
One notable application is in the synthesis of analogs of Varenicline , a medication used for smoking cessation.[5] Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor.[6] The synthesis of Varenicline and its derivatives often involves intermediates with a protected aminoethyl side chain attached to a core structure.
Peptide Synthesis
The tert-butyl carbamate protecting group is fundamental in solid-phase peptide synthesis (SPPS), particularly in the Boc/Bzl strategy.[7] In this approach, the Nα-amino group of an amino acid is protected by the Boc group, which is cleaved by treatment with an acid like trifluoroacetic acid (TFA) at each cycle of peptide elongation. Although Fmoc-based strategies are more common now, Boc-SPPS remains advantageous for the synthesis of certain complex or hydrophobic peptides.[3]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate. It is recommended to handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is a versatile and valuable building block in modern organic and medicinal chemistry. Its unique structure, combining a chiral pyrrolidine ring with a Boc-protected amine, makes it an ideal starting material for the synthesis of a wide range of complex target molecules, including pharmaceutical agents like Varenicline. A thorough understanding of its chemical properties, spectral characteristics, and reactivity is essential for its effective utilization in research and development.
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